N~2~-[(5-amino-1H-tetrazol-1-yl)acetyl]-N,N~2~-bis(4-methoxyphenyl)isovalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(5-amino-1H-tetrazol-1-yl)acetyl]-N,N~2~-bis(4-methoxyphenyl)isovalinamide is a complex organic compound with the molecular formula C15H21N7O3. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. The presence of methoxyphenyl groups and an isovalinamide moiety further enhances its chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(5-amino-1H-tetrazol-1-yl)acetyl]-N,N~2~-bis(4-methoxyphenyl)isovalinamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate amine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with an acylating agent to introduce the acetyl group. The final step involves coupling this intermediate with 4-methoxyphenyl isovalinamide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(5-amino-1H-tetrazol-1-yl)acetyl]-N,N~2~-bis(4-methoxyphenyl)isovalinamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~2~-[(5-amino-1H-tetrazol-1-yl)acetyl]-N,N~2~-bis(4-methoxyphenyl)isovalinamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(5-amino-1H-tetrazol-1-yl)acetyl]-N,N~2~-bis(4-methoxyphenyl)isovalinamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl groups may enhance the compound’s binding affinity to these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-tetrazole: Shares the tetrazole ring but lacks the acetyl and methoxyphenyl groups.
4-methoxyphenyl isovalinamide: Contains the methoxyphenyl and isovalinamide moieties but lacks the tetrazole ring.
Uniqueness
N~2~-[(5-amino-1H-tetrazol-1-yl)acetyl]-N,N~2~-bis(4-methoxyphenyl)isovalinamide is unique due to the combination of the tetrazole ring, acetyl group, and methoxyphenyl isovalinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H27N7O4 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-(N-[2-(5-aminotetrazol-1-yl)acetyl]-4-methoxyanilino)-N-(4-methoxyphenyl)-2-methylbutanamide |
InChI |
InChI=1S/C22H27N7O4/c1-5-22(2,20(31)24-15-6-10-17(32-3)11-7-15)29(16-8-12-18(33-4)13-9-16)19(30)14-28-21(23)25-26-27-28/h6-13H,5,14H2,1-4H3,(H,24,31)(H2,23,25,27) |
InChI Key |
UDNJPVOCTMFWJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1=CC=C(C=C1)OC)N(C2=CC=C(C=C2)OC)C(=O)CN3C(=NN=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.